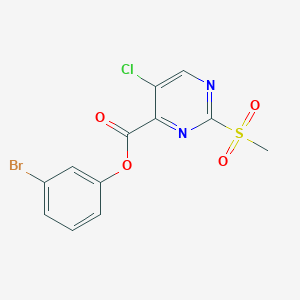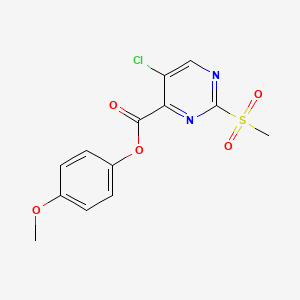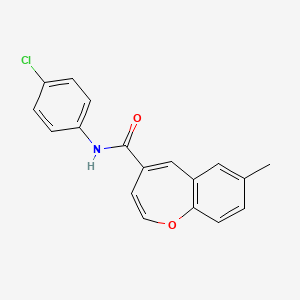![molecular formula C20H20ClN3O2 B11319275 3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea](/img/structure/B11319275.png)
3-(3-Chlorophenyl)-1-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]-1-propan-2-ylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is a complex organic compound that features a chlorophenyl group, a dihydroquinolinyl group, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the 3-chlorophenyl isocyanate: This can be achieved by reacting 3-chloroaniline with phosgene under controlled conditions.
Synthesis of the dihydroquinolinyl intermediate: This involves the cyclization of an appropriate precursor, such as 2-aminobenzophenone, under acidic conditions.
Coupling reaction: The final step involves the reaction of the 3-chlorophenyl isocyanate with the dihydroquinolinyl intermediate in the presence of a base to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA involves its interaction with specific molecular targets. It may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate binding.
Modulating receptors: Interacting with cell surface receptors and altering signal transduction pathways.
Disrupting cellular processes: Interfering with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
- 1-(4-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
- 1-(3-BROMOPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA
Uniqueness
1-(3-CHLOROPHENYL)-3-[(2-OXO-1,2-DIHYDROQUINOLIN-4-YL)METHYL]-3-(PROPAN-2-YL)UREA is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring, leading to variations in reactivity and biological activity.
特性
分子式 |
C20H20ClN3O2 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-1-[(2-oxo-1H-quinolin-4-yl)methyl]-1-propan-2-ylurea |
InChI |
InChI=1S/C20H20ClN3O2/c1-13(2)24(20(26)22-16-7-5-6-15(21)11-16)12-14-10-19(25)23-18-9-4-3-8-17(14)18/h3-11,13H,12H2,1-2H3,(H,22,26)(H,23,25) |
InChIキー |
XESUJSDGZRAQBW-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CC1=CC(=O)NC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(dimethylamino)benzyl]-3-ethoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11319195.png)
![methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11319207.png)

![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11319222.png)
![5-(3,4-Dimethylphenyl)-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11319226.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11319233.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11319240.png)

![2-[2-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B11319246.png)
![N-(2-chloro-6-methylphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319261.png)

![2-methoxy-N-methyl-5-[3-(thiomorpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]benzenesulfonamide](/img/structure/B11319267.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11319268.png)
![4-{[7-(3,4-Dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11319269.png)
